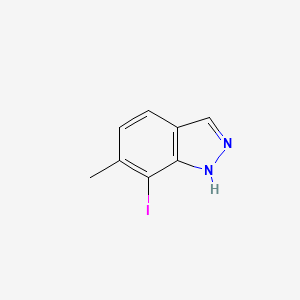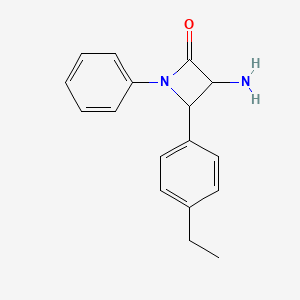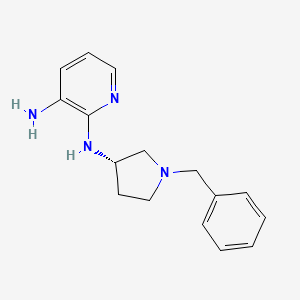
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate is a chemical compound with the molecular formula C12H13NO6 It is characterized by the presence of a tetrahydrofuran ring, a hydroxyl group, and a nitrobenzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with (4-hydroxytetrahydrofuran-2-yl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of esterification and the use of efficient catalysts and solvents are likely employed to achieve high yields and purity in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of (4-oxotetrahydrofuran-2-yl)methyl 4-nitrobenzoate.
Reduction: Formation of (4-hydroxytetrahydrofuran-2-yl)methyl 4-aminobenzoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group and ester linkage may also play roles in its biological activity by facilitating binding to enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
(4-Hydroxytetrahydrofuran-2-yl)methyl benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
(4-Hydroxytetrahydrofuran-2-yl)methyl 4-aminobenzoate:
Uniqueness
The presence of both a hydroxyl group and a nitrobenzoate ester in (4-Hydroxytetrahydrofuran-2-yl)methyl 4-nitrobenzoate makes it unique compared to similar compounds.
Propiedades
Número CAS |
238758-60-6 |
|---|---|
Fórmula molecular |
C12H13NO6 |
Peso molecular |
267.23 g/mol |
Nombre IUPAC |
(4-hydroxyoxolan-2-yl)methyl 4-nitrobenzoate |
InChI |
InChI=1S/C12H13NO6/c14-10-5-11(18-6-10)7-19-12(15)8-1-3-9(4-2-8)13(16)17/h1-4,10-11,14H,5-7H2 |
Clave InChI |
ZQXNZXQZXNEUAZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC1COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzyl 1,5-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B11853701.png)

![3-(p-Tolyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B11853715.png)



![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)



